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Compound of Interest

Compound Name: Methyl 4-O-feruloylquinate

Cat. No.: B15609338

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
4-O-feruloylquinate, a naturally occurring phenolic compound. As a derivative of ferulic acid
and quinic acid, it belongs to the chlorogenic acid family, which is recognized for a variety of
biological activities, including antioxidant and anti-inflammatory properties. The precise
characterization of this molecule is crucial for its development as a potential therapeutic agent
or phytochemical standard.

Methyl 4-O-feruloylquinate has been identified in various plant species, including Stemona
japonica and coffee beans.[1][2][3] Its structure combines a quinic acid methyl ester with a
ferulic acid moiety, and its molecular formula is C1sH2209, with a molecular weight of
approximately 382.36 g/mol .[4][5] The structural elucidation and confirmation rely heavily on a
combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR)
spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.[6]

Data Presentation

The following tables summarize the available spectroscopic data for Methyl 4-O-
feruloylquinate. It is important to note that while the general spectroscopic profile is
established, complete, experimentally verified NMR data from a single source is not
consistently available in the public domain. The provided NMR data is based on expected
chemical shift ranges from closely related compounds and should be used as a reference.[4][7]
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Table 1: NMR Spectroscopic Data (Expected Ranges)

The definitive assignment of the feruloyl group'’s position to the C-4 hydroxyl of the quinic acid
ring is typically confirmed through Heteronuclear Multiple Bond Correlation (HMBC) NMR
experiments.[7] A key correlation would be observed between the proton at the esterified
position on the quinic acid ring (H-4, expected to be shifted downfield to ~5.0-5.4 ppm) and the
carbonyl carbon of the feruloyl group (C-9').[7] Additionally, the methyl ester is confirmed by a
correlation between the methyl protons (~3.7 ppm) and the quinic acid carbonyl carbon (C-7).

[7]
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Assignment

IH NMR (ppm)

13C NMR (ppm)

Feruloyl Moiety

H-2' ~6.8-7.2 (d) ~110.0-112.0
H-5' ~6.8-7.2 (d) ~115.0
H-6' ~6.8-7.2 (dd) ~123.0
H-7' (a-CH) ~6.3 (d, J=15.9 Hz) ~115.0
H-8' (B-CH) ~7.6 (d, J=15.9 Hz) ~145.0
c-1 ~127.0

Cc-2' ~110.0-112.0

Cc-3 ~148.0

c-4' ~150.0

C-9' (C=0) ~167.0

-OCHs ~3.9 (s) ~56.0
Quinic Acid Moiety

H-2ax, H-2eq ~2.0-2.3 (m) ~37.0

H-3 ~3.8-5.4 (m) ~70.0-73.0
H-4 ~3.8-5.4 (m) ~70.0-73.0
H-5 ~3.8-5.4 (m) ~70.0-73.0
H-6ax, H-6eq ~1.8-2.2 (m) ~38.0

C-1 ~75.0

C-7 (C=0) ~176.0

-OCHs (ester) ~3.7 (s) ~52.0

Note: Chemical shifts are dependent on the deuterated solvent used. The proton at the
esterified position (H-4) is expected to have a significant downfield shift.[7]
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Table 2: Mass Spectrometry (MS) Data

. Key Fragment lons
Technique lon Mode Precursor lon (m/z)

(m/z)

ESI-MS Negative 381.12 [M-H]~ 193, 173, 134

Confirmation of
N 383.1336 [M+H]*, N
HR-MS Positive elemental composition
405.1155 [M+Na]*
(C18H22059)

Note: The fragmentation pattern can help distinguish between different isomers of feruloylquinic
acid and its esters. For 4-O-feruloylquinic acid derivatives, a base peak at m/z 173 is often
characteristic, with a secondary peak at m/z 193.[8]

ble 3: UV-Visible < .

Solvent Amax (nm)

Methanol or Ethanol ~325

Note: The UV absorption maximum is characteristic of the ferulic acid chromophore.[4]

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of Methyl 4-O-feruloylquinate
are crucial for obtaining high-quality, reproducible data.

Isolation and Purification

Methyl 4-O-feruloylquinate is a natural product that can be isolated from plant sources.[4]
The general workflow for its purification involves:

o Extraction: Dried and ground plant material is extracted with an organic solvent like methanol
or ethanol.[4]

o Fractionation: The crude extract is partitioned between solvents of varying polarities (e.g.,
water and ethyl acetate) to separate compounds based on solubility.[4]
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Chromatography: The target fraction is subjected to chromatographic techniques, such as
preparative High-Performance Liquid Chromatography (HPLC), to yield the pure compound.

[415]

NMR Spectroscopy

Sample Preparation: 2-5 mg of the purified compound for tH NMR or 15-20 mg for 13C NMR
is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Methanol-ds, DMSO-ds,
Chloroform-d).[7][9]

Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or
higher).[4]

Data Acquisition: Standard 1D (*H, 13C) and 2D (COSY, HSQC, HMBC) NMR experiments
are performed.[4] For 3C NMR, a greater number of scans (1024 or more) and a relaxation
delay of about 2 seconds are typically required due to the low natural abundance of the 13C
isotope.[7]

Mass Spectrometry (ESI-MS)

Sample Preparation: The purified compound is dissolved in a suitable solvent such as
methanol.[4]

Instrumentation: An Electrospray lonization (ESI) mass spectrometer is commonly used for
polar natural products.[4]

Method: The sample solution is infused into the mass spectrometer. Data is typically
collected in both positive and negative ion modes to observe the molecular ion and its
fragmentation patterns.[4] High-resolution mass spectrometry (HRMS) is used to confirm the
elemental composition.[4]

UV-Visible Spectroscopy

Sample Preparation: A dilute solution of the purified compound is prepared in a UV-
transparent solvent like methanol or ethanol.[4]

Instrumentation: A UV-Vis spectrophotometer is used to scan a range of wavelengths,
typically from 200-400 nm.[4]
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o Data Analysis: The wavelengths of maximum absorbance (Amax) are recorded, which are
indicative of the chromophores in the molecule.[4]
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Caption: General workflow for the isolation and spectroscopic characterization of Methyl 4-O-
feruloylquinate.
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Caption: Key HMBC correlations for the structural confirmation of Methyl 4-O-feruloylquinate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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feruloylquinate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15609338#spectroscopic-data-nmr-ms-uv-for-methyl-
4-o-feruloylquinate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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